Cas no 1330277-06-9 (4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6)

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 is a deuterated analog of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The deuterated form is particularly valuable in pharmacokinetic and metabolic research, enabling precise tracking of molecular pathways without altering chemical reactivity. Its high isotopic purity ensures reliable data in quantitative analyses. The compound serves as a critical internal standard for accurate quantification in analytical applications, supporting research in drug development and biochemical studies.
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 structure
1330277-06-9 structure
Product name:4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6
CAS No:1330277-06-9
MF:C14H14N2O
MW:232.310733318329
CID:4554260

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6
    • 4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide
    • Zolpidem Impurity 73
    • Inchi: 1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D
    • InChI Key: NBFFPKCKCRTTRE-ALEXJTRMSA-N
    • SMILES: C(NC1=NC([2H])=C(C([2H])([2H])[2H])C([2H])=C1[2H])(=O)C1=CC=C(C)C=C1

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 314.6±37.0 °C at 760 mmHg
  • Flash Point: 144.1±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 Security Information

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M320372-2.5mg
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6
1330277-06-9
2.5mg
$167.00 2023-05-17
TRC
M320372-25mg
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6
1330277-06-9
25mg
$1315.00 2023-05-17

Additional information on 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6

Introduction to 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 (CAS No. 1330277-06-9)

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6, a deuterated derivative of the parent compound, is a sophisticated chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, holds promise for various applications in medicinal chemistry and drug discovery. The presence of deuterium atoms (denoted by the "-d6" suffix) enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool for structural elucidation and dynamic studies.

The chemical formula of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 can be represented as C14H15D6N2O. This molecular composition underscores its complexity and the intricate interplay of functional groups that contribute to its reactivity and biological activity. The benzamide core is a well-known pharmacophore in drug design, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The incorporation of methyl groups at the 4-position of the benzene ring and the 5-position of the pyridine ring further modulates its pharmacokinetic and pharmacodynamic profiles.

In recent years, the demand for high-purity deuterated compounds has surged due to their role in improving the sensitivity and resolution of NMR experiments. 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 exemplifies this trend, as it provides researchers with a reliable and accurate means of studying molecular interactions without interference from background signals. This has been particularly beneficial in the development of protease inhibitors, where precise structural information is crucial for optimizing drug efficacy.

The synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 involves multi-step organic reactions that require meticulous control over reaction conditions. The use of deuterated solvents and reagents ensures that the final product remains free from contamination, which is essential for high-resolution NMR studies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine ring system, while protecting group strategies have been utilized to safeguard reactive sites during synthesis.

Recent research has highlighted the potential of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 in the development of novel therapeutic agents. Its structural motif is reminiscent of known bioactive molecules, suggesting that it may exhibit similar pharmacological effects. For instance, studies have indicated that benzamide derivatives can interact with specific enzymes and receptors, modulating pathways involved in pain perception and inflammation. The deuterated version of this compound offers a unique opportunity to probe these interactions at a molecular level using NMR spectroscopy.

The applications of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 extend beyond academic research. Pharmaceutical companies are increasingly incorporating deuterated compounds into their drug development pipelines to improve metabolic stability and reduce off-target effects. The benzamide scaffold is particularly attractive for this purpose, as it can be easily modified to enhance binding affinity and selectivity. The use of deuterium labeling has been shown to prolong drug half-life and reduce clearance rates, making it a valuable strategy for optimizing pharmacokinetics.

In conclusion, 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 (CAS No. 1330277-06-9) is a versatile and highly specialized compound with significant implications for pharmaceutical research. Its unique molecular structure and deuterium labeling make it an indispensable tool for structural elucidation and dynamic studies via NMR spectroscopy. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in the next generation of drug discovery efforts.

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